3-Bromo-5-(4-carboxyphenyl)phenol
Overview
Description
“3-Bromo-5-(4-carboxyphenyl)phenol” is a chemical compound with the CAS Number: 1261991-91-6 . It has a molecular weight of 293.12 and the IUPAC name is 3’-bromo-5’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H9BrO3 . The InChI Code is 1S/C13H9BrO3/c14-11-5-10 (6-12 (15)7-11)8-1-3-9 (4-2-8)13 (16)17/h1-7,15H, (H,16,17) .Scientific Research Applications
Environmental Implications and Toxicology
- Studies have focused on the environmental concentrations, toxicology, and fate of brominated phenols, such as 2,4,6-Tribromophenol. These compounds are used in various applications, including as intermediates in the synthesis of flame retardants and pesticides. Their ubiquity in the environment raises concerns about their potential toxic effects and the need for monitoring and assessing their impact on ecosystems and human health (Koch & Sures, 2018).
Pharmacological and Biological Effects of Phenolic Compounds
- Phenolic compounds like Chlorogenic Acid (CGA) have been studied for their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties. These findings suggest that structurally related compounds such as 3-Bromo-5-(4-carboxyphenyl)phenol may also possess significant biological activity and therapeutic potential (Naveed et al., 2018).
Potential for Advanced Material and Chemical Research
- The review and correlation studies of chlorophenols and alkylphenols, including their environmental behaviors and interactions, can inform the development of new materials and chemicals with desired properties and minimal environmental impact. The structural features and reactivity of compounds like this compound could be of interest in designing novel materials or chemicals for specific applications (Shiu et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRKQGGLVBGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686403 | |
Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-91-6 | |
Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(4-carboxyphenyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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